molecular formula C13H14N2O2S B2770663 2-{[1-(3,4-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid CAS No. 851288-51-2

2-{[1-(3,4-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid

Cat. No.: B2770663
CAS No.: 851288-51-2
M. Wt: 262.33
InChI Key: MKJVZQNSMLUQKV-UHFFFAOYSA-N
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Description

2-{[1-(3,4-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid is a synthetic organic compound that features an imidazole ring substituted with a 3,4-dimethylphenyl group and a sulfanylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(3,4-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde.

    Substitution with 3,4-Dimethylphenyl Group: The imidazole ring is then substituted with a 3,4-dimethylphenyl group using a suitable electrophilic aromatic substitution reaction.

    Introduction of the Sulfanylacetic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(3,4-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the imidazole ring or the phenyl group.

Scientific Research Applications

2-{[1-(3,4-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, or anticancer activities.

    Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or conductivity.

    Biological Studies: It can be used in studies to understand the interaction of imidazole-containing compounds with biological targets.

Mechanism of Action

The mechanism of action of 2-{[1-(3,4-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The imidazole ring can coordinate with metal ions, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-imidazol-2-ylthio)acetic acid: Similar structure but lacks the 3,4-dimethylphenyl group.

    2-(1H-imidazol-2-yl)acetic acid: Lacks both the sulfanyl and 3,4-dimethylphenyl groups.

    3,4-Dimethylphenylacetic acid: Lacks the imidazole ring and sulfanyl group.

Uniqueness

2-{[1-(3,4-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid is unique due to the combination of the imidazole ring, 3,4-dimethylphenyl group, and sulfanylacetic acid moiety. This unique structure imparts specific chemical and biological properties that are not present in the similar compounds listed above.

Properties

IUPAC Name

2-[1-(3,4-dimethylphenyl)imidazol-2-yl]sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-9-3-4-11(7-10(9)2)15-6-5-14-13(15)18-8-12(16)17/h3-7H,8H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKJVZQNSMLUQKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=CN=C2SCC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24836041
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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